molecular formula C8H12O5S B6220724 1-(methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2758003-07-3

1-(methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No.: B6220724
CAS No.: 2758003-07-3
M. Wt: 220.2
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Methanesulfonylmethyl)-2-oxabicyclo[211]hexane-4-carboxylic acid is a bicyclic compound with a unique structure that includes a methanesulfonylmethyl group and an oxabicyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(Methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may enhance drug efficacy and selectivity.

    Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanesulfonylmethyl group can act as an electrophile, facilitating interactions with nucleophilic sites on biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is unique due to the presence of the methanesulfonylmethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

2758003-07-3

Molecular Formula

C8H12O5S

Molecular Weight

220.2

Purity

95

Origin of Product

United States

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